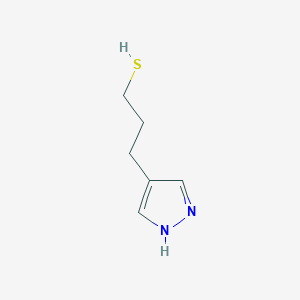
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine, also known as DMOP, is a chiral amine that has been widely used in scientific research. It is a small molecule that can be synthesized easily and has shown promising results in various applications.
Wirkmechanismus
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a modulator of G protein-coupled receptors (GPCRs). It binds to the receptor and induces a conformational change, leading to the activation or inhibition of downstream signaling pathways. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to modulate various GPCRs, including the dopamine D2 receptor, adenosine A2A receptor, and serotonin 5-HT2C receptor.
Biochemical and Physiological Effects:
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter release.
2. Modulation of glucose metabolism.
3. Modulation of lipid metabolism.
4. Modulation of blood pressure.
5. Modulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has several advantages for lab experiments, including:
1. High purity and stability.
2. Easy synthesis method.
3. Wide range of applications.
However, there are also some limitations, including:
1. Limited knowledge of the exact mechanism of action.
2. Limited availability of GPCR crystal structures.
3. Limited availability of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine derivatives.
Zukünftige Richtungen
There are several future directions for (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research, including:
1. Development of new (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine derivatives with improved properties.
2. Investigation of the exact mechanism of action of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
3. Investigation of the role of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine in various physiological processes.
4. Investigation of the potential therapeutic applications of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
5. Investigation of the potential side effects of (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine.
Conclusion:
In conclusion, (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is a chiral amine that has been widely used in scientific research. It can be synthesized easily and has shown promising results in various applications. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a modulator of GPCRs and has various biochemical and physiological effects. (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has several advantages for lab experiments, but also has some limitations. There are several future directions for (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research, including the development of new derivatives and investigation of its potential therapeutic applications.
Synthesemethoden
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of (R)-2-amino-1-butanol with 2,2-dimethyloxirane in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain (2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine with high purity.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been used in various scientific research applications, including:
1. As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
2. As a chiral reagent in asymmetric synthesis.
3. As a ligand in asymmetric catalysis.
4. As a probe in NMR spectroscopy.
5. As a fluorescent probe in bioimaging.
6. As a modulator of G protein-coupled receptors.
Eigenschaften
IUPAC Name |
(2R)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFXCMZPVGYSLE-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

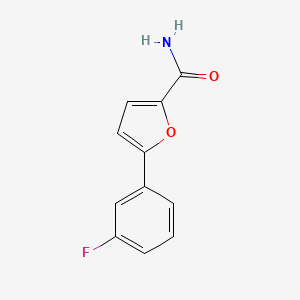

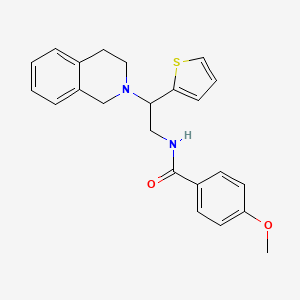

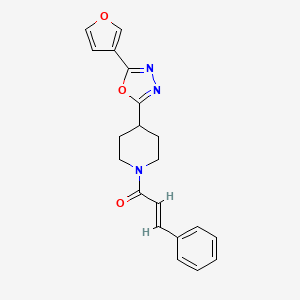
![methyl 2-amino-4-(4-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2628909.png)
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2628910.png)
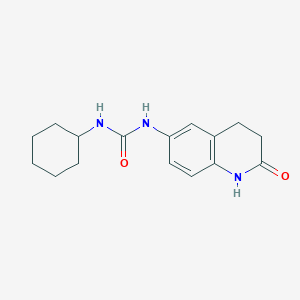
![(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2628914.png)
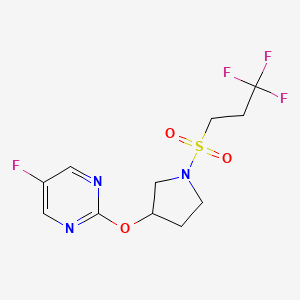
![5-[(4-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2628916.png)
![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)

